

# use of 6-Hydroxyquinazolin-4(3H)-one in neurodegenerative disease models

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **6-Hydroxyquinazolin-4(3H)-one**

Cat. No.: **B096356**

[Get Quote](#)

An in-depth guide for researchers, scientists, and drug development professionals on the application of **6-Hydroxyquinazolin-4(3H)-one** in neurodegenerative disease models.

## Introduction: A Privileged Scaffold for a New Therapeutic Frontier

Neurodegenerative diseases, including Alzheimer's and Parkinson's, represent a growing global health crisis characterized by the progressive loss of neuronal structure and function. A central challenge in developing effective therapies is the multifactorial nature of these diseases, which involves complex cascades of protein misfolding, oxidative stress, neuroinflammation, and neuronal cell death. The quinazolin-4(3H)-one core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.<sup>[1][2]</sup> The introduction of a hydroxyl group at the 6-position creates **6-Hydroxyquinazolin-4(3H)-one**, a phenolic derivative with enhanced potential for antioxidant activity and targeted molecular interactions, making it a compelling candidate for investigation in neurodegenerative disease models.<sup>[3]</sup>

This guide provides a comprehensive overview of the scientific rationale, potential mechanisms of action, and detailed experimental protocols for evaluating **6-Hydroxyquinazolin-4(3H)-one** and its analogues in relevant preclinical models of neurodegeneration.

## Part 1: Unraveling the Mechanism of Action

The therapeutic potential of the **6-Hydroxyquinazolin-4(3H)-one** scaffold in neurodegeneration stems from its ability to engage multiple pathological pathways. While research on this specific molecule is emerging, studies on closely related quinazolinone derivatives point towards several key mechanisms.

- **HDAC6 Inhibition and Tau Pathology:** A significant number of quinazolin-4-one derivatives have been identified as potent and selective inhibitors of Histone Deacetylase 6 (HDAC6).<sup>[4]</sup> <sup>[5]</sup><sup>[6]</sup> HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, most notably  $\alpha$ -tubulin. In Alzheimer's disease, hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs).<sup>[5]</sup> By inhibiting HDAC6,  $\alpha$ -tubulin becomes hyperacetylated, which promotes microtubule stability and can enhance axonal transport. This mechanism may counteract the toxic effects of pathological tau and restore neuronal function.<sup>[5]</sup><sup>[7]</sup> Furthermore, HDAC6 inhibition has been shown to alleviate cognitive impairment in animal models of Alzheimer's.<sup>[6]</sup>
- **Modulation of Amyloid- $\beta$  Aggregation:** The aggregation of the amyloid-beta (A $\beta$ ) peptide is a primary hallmark of Alzheimer's disease.<sup>[8]</sup> Certain quinazolin-4-one derivatives have demonstrated the ability to interfere with this process, particularly by decreasing zinc-mediated A $\beta$  aggregation.<sup>[6]</sup> The formation of A $\beta$  plaques is known to be influenced by the dysregulation of metal ions like copper and zinc.<sup>[9]</sup> Compounds that can chelate these metals or otherwise disrupt the aggregation cascade are of significant therapeutic interest.<sup>[9]</sup> <sup>[10]</sup><sup>[11]</sup>
- **Anti-inflammatory and Antioxidant Effects:** Neuroinflammation is a critical component in the progression of most neurodegenerative diseases.<sup>[12]</sup> Quinazolin-4(3H)-one derivatives have been shown to possess anti-inflammatory properties, capable of suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines.<sup>[1]</sup> The 6-hydroxy moiety, being a phenolic group, imparts potent antioxidant capabilities.<sup>[3]</sup> This is crucial for combating the high levels of oxidative stress, caused by reactive oxygen species (ROS), that contribute to neuronal damage in conditions like Parkinson's disease.<sup>[13]</sup><sup>[14]</sup>



[Click to download full resolution via product page](#)

Caption: Potential neuroprotective mechanisms of **6-Hydroxyquinazolin-4(3H)-one**.

## Part 2: Application in Preclinical Neurodegenerative Disease Models

To validate the therapeutic potential of **6-Hydroxyquinazolin-4(3H)-one**, a tiered approach using both *in vitro* and *in vivo* models is essential. These models allow for the systematic evaluation of the compound's efficacy, mechanism, and safety profile.

### In Vitro Models: Foundational Mechanistic Insights

*In vitro* systems provide a controlled environment to dissect specific cellular and molecular effects.

- **Immortalized Cell Lines** (e.g., SH-SY5Y, PC12): These neuronal-like cell lines are robust, easy to culture, and widely used for initial screening of neuroprotective effects, toxicity, and mechanism of action.<sup>[6]</sup> They can be treated with neurotoxins like Aβ peptides, 6-

hydroxydopamine (6-OHDA), or agents that induce oxidative stress to mimic disease conditions.

- Primary Neuronal Cultures: Harvested directly from rodent brains, these cultures provide a more physiologically relevant system than cell lines, though they are more complex to maintain. They are invaluable for studying synaptic function and neuronal morphology.
- Induced Pluripotent Stem Cell (iPSC) Models: The use of iPSCs derived from patients with neurodegenerative diseases allows for the creation of human neurons and glial cells in a dish.[15][16] These models can recapitulate patient-specific pathological features, such as A $\beta$  aggregation and tau hyperphosphorylation, offering a powerful platform for drug testing. [15][17]

## In Vivo Models: Evaluating Systemic Efficacy and Behavior

Animal models are indispensable for understanding how a compound behaves in a complex biological system and for assessing its impact on cognitive and motor functions.[18][19]

- Alzheimer's Disease (AD) Models: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and/or mutated tau are the gold standard.[18] These models develop key pathological hallmarks of AD, including amyloid plaques and NFTs, accompanied by cognitive deficits.[20][21]
- Parkinson's Disease (PD) Models: Neurotoxin-based models are commonly used to replicate the selective loss of dopaminergic neurons seen in PD. The unilateral injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle of rats is a well-established and reproducible model that results in motor deficits characteristic of the disease.[22][23]

## Part 3: Detailed Application Protocols

The following protocols provide step-by-step methodologies for key experiments. They are designed as self-validating systems, incorporating necessary controls and clear endpoints.

## Protocol 1: In Vitro Assessment of A $\beta$ -Induced Neurotoxicity

This protocol assesses the ability of **6-Hydroxyquinazolin-4(3H)-one** to protect neuronal cells from toxicity induced by A $\beta$  oligomers.

Causality: A $\beta$  oligomers are considered the primary toxic species in Alzheimer's disease, inducing oxidative stress, synaptic dysfunction, and apoptosis. A successful neuroprotective agent should mitigate these effects, leading to increased cell survival, which can be quantified using a viability assay like MTT.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing neuroprotection against A<sub>β</sub> toxicity.

Methodology:

- Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and allow them to adhere for 24 hours.
- Compound Preparation: Prepare a stock solution of **6-Hydroxyquinazolin-4(3H)-one** in DMSO. Serially dilute the stock in cell culture medium to achieve final concentrations ranging from 10 nM to 100  $\mu$ M. Ensure the final DMSO concentration is  $\leq 0.1\%$  across all wells.
- Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include "vehicle control" (medium + 0.1% DMSO) and "toxin control" (medium + 0.1% DMSO) wells. Incubate for 2 hours.
- Toxicity Induction: Prepare A $\beta$ <sub>1-42</sub> oligomers according to established protocols. Add the A $\beta$  oligomers to all wells (except the vehicle control) to a final concentration of 10  $\mu$ M.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Assay:
  - Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.
  - Incubate for 4 hours until purple formazan crystals are visible.
  - Add 100  $\mu$ L of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well and mix thoroughly to dissolve the crystals.
- Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Normalize the data by setting the vehicle control as 100% viability and the toxin control as the baseline for toxicity. Plot the % viability against the compound concentration to determine the half-maximal inhibitory concentration (IC<sub>50</sub>).

## Protocol 2: Thioflavin T (ThT) Assay for Inhibition of A $\beta$ Aggregation

This protocol measures the effect of the compound on the kinetics of A $\beta$  fibril formation in vitro.

Causality: Amyloid fibrils exhibit a characteristic cross- $\beta$  sheet structure that binds to the fluorescent dye Thioflavin T (ThT), resulting in a significant increase in fluorescence emission. By monitoring this fluorescence over time, one can quantify the rate and extent of fibrillization. An effective inhibitor will delay the onset (increase lag time) or reduce the maximum fluorescence signal.[\[10\]](#)

#### Methodology:

- A $\beta$  Peptide Preparation: Reconstitute synthetic A $\beta_{1-42}$  peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and re-dissolve in a small amount of DMSO. Dilute into a neutral pH buffer (e.g., PBS, pH 7.4) to a final concentration of 20  $\mu$ M to initiate aggregation.[\[10\]](#)
- Reaction Setup: In a black, clear-bottom 96-well plate, set up the following reactions in triplicate:
  - A $\beta$  Control: 20  $\mu$ M A $\beta$  peptide.
  - Test Compound: 20  $\mu$ M A $\beta$  peptide + varying concentrations of **6-Hydroxyquinazolin-4(3H)-one** (e.g., 5, 10, 20, 50  $\mu$ M).
  - Positive Control: 20  $\mu$ M A $\beta$  peptide + a known inhibitor (e.g., Curcumin or Resveratrol).[\[11\]](#)
  - Blank: Buffer only.
- ThT Addition: Add Thioflavin T to all wells to a final concentration of 10  $\mu$ M.
- Kinetic Measurement: Place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) every 5-10 minutes for 24-48 hours. Ensure the plate is shaken briefly before each reading.
- Data Analysis: Plot the fluorescence intensity against time for each condition. Compare the lag time and the final fluorescence plateau of the test compound wells to the A $\beta$  control. Calculate the percentage of inhibition at the plateau phase.

## Protocol 3: Evaluation in a 6-OHDA Rat Model of Parkinson's Disease

This protocol evaluates the neuroprotective or neuro-restorative effects of the compound in a well-established animal model of PD.

**Causality:** The neurotoxin 6-OHDA selectively destroys dopaminergic neurons in the nigrostriatal pathway.<sup>[23]</sup> This unilateral lesion leads to a motor asymmetry, causing the animal to rotate towards the lesioned side when challenged with a dopamine agonist like apomorphine. A reduction in this rotational behavior indicates that the treatment has either protected neurons from dying or restored function. This behavioral outcome is validated post-mortem by quantifying the surviving dopaminergic neurons using Tyrosine Hydroxylase (TH) immunohistochemistry.<sup>[22]</sup>



[Click to download full resolution via product page](#)

Caption: Workflow for in vivo evaluation in a 6-OHDA Parkinson's model.

**Methodology:**

- Animals: Use adult male Sprague-Dawley rats (250-300g).
- Stereotaxic Surgery:
  - Anesthetize the rat and place it in a stereotaxic frame.
  - Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) slowly into the left substantia nigra pars compacta (SNpc).[\[22\]](#) Use established coordinates relative to bregma.
  - Suture the incision and allow the animal to recover.
- Treatment Regimen:
  - One week post-surgery, randomly assign animals to groups (n=8-10 per group): Sham (saline injection), Vehicle (6-OHDA + drug vehicle), and Treatment (6-OHDA + **6-Hydroxyquinazolin-4(3H)-one** at one or more doses).
  - Administer the compound or vehicle daily for 2-4 weeks via a suitable route (e.g., oral gavage or intraperitoneal injection).
- Behavioral Assessment:
  - At the end of the treatment period, challenge each rat with apomorphine (e.g., 0.2-0.5 mg/kg, s.c.).
  - Place the animal in a circular arena and record the number of full contralateral rotations (away from the lesion) for 30-60 minutes.
- Histological Analysis:
  - Following behavioral testing, deeply anesthetize and transcardially perfuse the animals with saline followed by 4% paraformaldehyde.
  - Dissect the brains, postfix, and cryoprotect in sucrose.

- Cut coronal sections (e.g., 40  $\mu$ m) through the SNpc.
- Perform immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
- Quantify the number of TH-positive neurons in the SNpc of both the lesioned and unlesioned hemispheres using unbiased stereology.
- Data Analysis: Compare the number of rotations and the percentage of TH-positive neuron loss between the vehicle and treatment groups using appropriate statistical tests (e.g., ANOVA).

## Part 4: Data Presentation and Interpretation

Quantitative data from these protocols should be summarized in a clear, structured format to allow for easy comparison and interpretation.

Table 1: Summary of In Vitro Efficacy Data

| Assay                   | Endpoint                                                 | 6-Hydroxyquinazolin-4(3H)-one | Positive Control                |
|-------------------------|----------------------------------------------------------|-------------------------------|---------------------------------|
| A $\beta$ Neurotoxicity | Neuroprotection<br>IC <sub>50</sub> ( $\mu$ M)           | 12.5 $\pm$ 1.8                | 8.2 $\pm$ 1.1 (e.g., PBT2)      |
| A $\beta$ Aggregation   | Inhibition of Fibrillization IC <sub>50</sub> ( $\mu$ M) | 18.9 $\pm$ 2.5                | 10.5 $\pm$ 1.3 (e.g., Curcumin) |

| HDAC6 Inhibition | Enzymatic IC<sub>50</sub> (nM) | 45.3  $\pm$  5.1 | 15.7  $\pm$  2.2 (e.g., Tubastatin A) |

Data are presented as mean  $\pm$  SEM and are hypothetical examples.

Table 2: Summary of In Vivo Efficacy in 6-OHDA Rat Model

| Group            | Apomorphine-Induced Rotations (rotations/30 min) | TH+ Neuron Count in SNpc (% of Contralateral Side) |
|------------------|--------------------------------------------------|----------------------------------------------------|
| Sham             | 5 ± 2                                            | 98% ± 3%                                           |
| 6-OHDA + Vehicle | 185 ± 22                                         | 15% ± 4%                                           |

| 6-OHDA + Compound (10 mg/kg) | 95 ± 15\* | 48% ± 7%\* |

\*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM and are hypothetical examples.

## References

- Kang, J., Watanabe, H., & Shen, J. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. *STAR Protocols*, 2(3), 100654. [\[Link\]](#)
- STAR Protocols. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. *STAR Protocols*. [\[Link\]](#)
- García-León, M. L., et al. (2023). Advances in current in vitro models on neurodegenerative diseases. *Frontiers in Cellular Neuroscience*. [\[Link\]](#)
- Frontiers. (n.d.).
- Monzel, A. S., et al. (2020). In vitro Models of Neurodegenerative Diseases. *Frontiers in Pharmacology*. [\[Link\]](#)
- MDPI. (n.d.).
- NETRI. (n.d.). Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. *NETRI*. [\[Link\]](#)
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. *MDPI*. [\[Link\]](#)
- PubMed. (2016). Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents. *PubMed*. [\[Link\]](#)
- ResearchGate. (n.d.). Discovery of quinazolin-4(3H)-one derivatives as novel AChE inhibitors with anti-inflammatory activities.
- Maze Engineers. (2019).
- NIH. (n.d.).
- PubMed. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. *PubMed*. [\[Link\]](#)
- InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. *InVivo Biosystems*. [\[Link\]](#)

- PubMed. (2021). Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. PubMed. [\[Link\]](#)
- MDPI. (n.d.). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)
- ACS Publications. (2018). Quinazolin-4-one Derivatives as Selective Histone Deacetylase-6 Inhibitors for the Treatment of Alzheimer's Disease. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- PubMed. (2016).
- PubMed. (2009).
- Charles River Laboratories. (n.d.). Characterization of Parkinson Model: Cellular Loss Following Unilateral Lesion of the Substantia Nigra with 6-OHDA.
- PubMed Central. (n.d.). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. *PubMed Central*. [\[Link\]](#)
- PubMed Central. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. *PubMed Central*. [\[Link\]](#)
- RSC Publishing. (n.d.). Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA)
- ResearchGate. (n.d.). Aminoquinazolin-4(3H)-one derivatives as multitargeting therapeutics in Alzheimer's disease.
- ResearchGate. (n.d.). Quinazolin-4-one Derivatives as Selective Histone Deacetylase-6 Inhibitors for the Treatment of Alzheimer's Disease.
- PubMed. (2013). Quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors for the treatment of Alzheimer's disease. *PubMed*. [\[Link\]](#)
- PubMed Central. (2022). Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. *PubMed Central*. [\[Link\]](#)
- NIH. (2006).
- NIH. (n.d.).
- Creative Biolabs. (n.d.). 6-OHDA Unilateral Lesion Rat Model of Parkinson's Disease.
- NIH. (n.d.). Amyloid β-Sheet Mimics that Antagonize Amyloid Aggregation and Reduce Amyloid Toxicity. *NIH*. [\[Link\]](#)
- ResearchGate. (n.d.). Structures of 4(3H)-quinazolinone (1–3) and 3,4-dihydro-2(1H)-quinolinone (4) derivatives.
- ResearchGate. (n.d.). Bioactive quinazolin-4(3H)-ones.
- Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. *Dove Medical Press*. [\[Link\]](#)
- PubMed. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple

Quinazolin-4(3H)-ones. PubMed. [Link]

- Baishideng Publishing Group. (2023). Effect of pesticides on phosphorylation of tau protein, and its influence on Alzheimer's disease. Baishideng Publishing Group. [Link]
- MDPI. (n.d.). Evaluation of the Effects of Thymoquinone on RAGE/NOX4 Expressions and Brain Tissue Morphometry in Experimental Alzheimer's Disease Induced by Amyloid Beta 1–42 Peptide. MDPI. [Link]
- ResearchGate. (2023). Effect of pesticides on phosphorylation of tau protein, and its influence on Alzheimer's disease.
- ResearchGate. (n.d.). Use of quinazoline derivatives for neurodegenerative diseases.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of  $\beta$ -Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid- $\beta$  Aggregations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Amyloid Aggregation: An Overview of Strategies and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF- $\kappa$ B-Mediated Inflammation in Rats with Experimental Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators - Metallomics (RSC Publishing) [pubs.rsc.org]
- 15. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. criver.com [criver.com]
- 23. 6-OHDA Unilateral Lesion Rat Model of Parkinson's Disease - Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [use of 6-Hydroxyquinazolin-4(3H)-one in neurodegenerative disease models]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096356#use-of-6-hydroxyquinazolin-4-3h-one-in-neurodegenerative-disease-models>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)